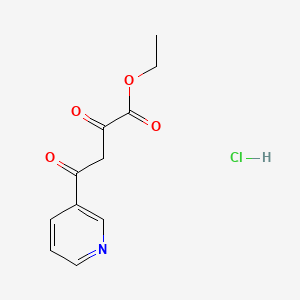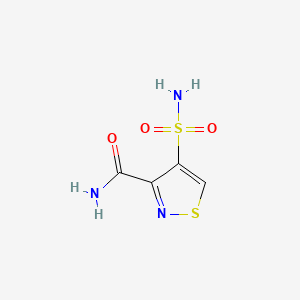
(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride, commonly known as (2R,6S)-MTFM hydrochloride, is an organic compound that has gained recent attention in scientific research due to its unique properties. It is an optically active compound that has been used in various applications such as in pharmaceuticals, biochemistry, and biotechnology. In
Wirkmechanismus
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride is an optically active compound that is capable of binding to specific molecules in a stereoselective manner. It is able to bind to molecules through hydrogen bonding and hydrophobic interactions. This allows it to act as a chiral modifier, catalyst, or reagent, depending on the specific application.
Biochemical and Physiological Effects
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of certain receptors, such as G-protein-coupled receptors. It has also been found to have anti-inflammatory and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has several advantages for laboratory experiments. It is a relatively stable compound that can be stored at room temperature for extended periods of time. It is also soluble in aqueous solutions, which makes it easy to use in a variety of experiments. However, it is important to note that ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride is an optically active compound, which means that it can interact with other compounds in a stereoselective manner. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
The future directions for ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride are numerous. It has potential applications in drug development, as a reagent in the synthesis of other organic compounds, and as a ligand in the synthesis of metal complexes. It could also be used as a chiral modifier in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the modification of proteins. Additionally, further research is needed to explore the biochemical and physiological effects of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride, as well as its potential applications in various fields.
Synthesemethoden
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 2-methyl-6-trifluoromethylmorpholine with hydrochloric acid to form ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride. The second step involves the reaction of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride with a base, such as sodium hydroxide, to form the sodium salt of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride. Both steps can be conducted in aqueous solution at room temperature.
Wissenschaftliche Forschungsanwendungen
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has been used in various scientific research applications. It has been used as a chiral modifier in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of other organic compounds. It has also been used as a ligand in the synthesis of metal complexes, and as a reagent in the modification of proteins.
Eigenschaften
IUPAC Name |
(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSUUOGDZBYILU-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6610577.png)
amine hydrochloride](/img/structure/B6610580.png)


![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)



![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)
